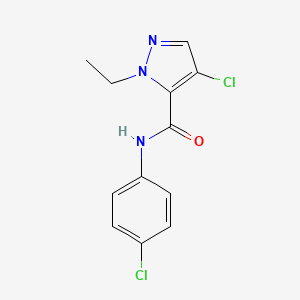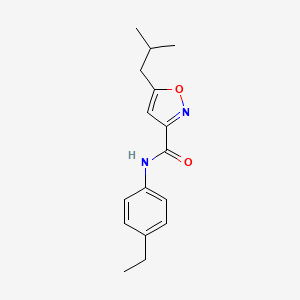![molecular formula C23H21N3O3 B5907500 4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-phenylbutanamide](/img/structure/B5907500.png)
4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-phenylbutanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PB-28 and belongs to the family of phenylbutanamides.
Mecanismo De Acción
The mechanism of action of PB-28 is not fully understood. However, it has been suggested that PB-28 acts as a selective androgen receptor modulator (SARM) and binds to androgen receptors in the body. This binding results in the activation of certain genes that are responsible for the anti-cancer, anti-inflammatory, and analgesic effects of PB-28.
Biochemical and Physiological Effects:
PB-28 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. PB-28 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, PB-28 has been shown to reduce pain by activating certain pain receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PB-28 in lab experiments is its high potency and selectivity. This makes it an ideal compound for testing against various types of cancer cells and inflammatory conditions. However, one of the limitations of PB-28 is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of PB-28. One of the main areas of research is the development of more potent and selective SARMs for the treatment of various diseases. Furthermore, the potential applications of PB-28 in the treatment of pain and opioid addiction are still being explored. Finally, the development of new synthesis methods for PB-28 and its analogs is also an area of interest for future research.
Conclusion:
In conclusion, PB-28 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to exhibit anti-cancer, anti-inflammatory, and analgesic properties, and has been studied extensively for its potential applications in the treatment of various diseases. PB-28 has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of PB-28 involves the reaction of 4-oxo-N-phenylbutanamide with 3-phenoxybenzaldehyde hydrazone. The reaction takes place under reflux conditions in ethanol and yields PB-28 as a yellow solid.
Aplicaciones Científicas De Investigación
PB-28 has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer properties and has been tested against various types of cancer cells, including prostate, breast, and lung cancer cells. PB-28 has also been found to have anti-inflammatory properties and has been tested against various inflammatory conditions. Furthermore, PB-28 has been studied for its potential applications in the treatment of pain and opioid addiction.
Propiedades
IUPAC Name |
N'-[(E)-(3-phenoxyphenyl)methylideneamino]-N-phenylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22(25-19-9-3-1-4-10-19)14-15-23(28)26-24-17-18-8-7-13-21(16-18)29-20-11-5-2-6-12-20/h1-13,16-17H,14-15H2,(H,25,27)(H,26,28)/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUQUWAMZQRRCM-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide](/img/structure/B5907417.png)
![N-(4-chlorophenyl)-N'-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5907425.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5907433.png)
![4-(4-iodophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B5907441.png)

![methyl N-[({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetyl]leucinate](/img/structure/B5907471.png)

![N-ethyl-1-(2-methylbenzyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5907481.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B5907489.png)
![N'-[1-(2-chlorophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5907497.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B5907498.png)

![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]phenylalanine](/img/structure/B5907518.png)
![1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907533.png)
